molecular formula C22H12Cl3N3 B2482247 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-04-3

6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2482247
CAS RN: 901045-04-3
M. Wt: 424.71
InChI Key: GXMYZVAXKANCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as DCPPQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. DCPPQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing

DCPQ, specifically spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), serves as an excellent probe for detecting sulfur-containing amino acids and oligopeptides. Let’s explore its applications:

Investigating Efficacy of Newly Synthesized Compounds

DCPQ derivatives, such as 1-(3-chlorophenyl)piperazine , have been used to evaluate the in vitro efficacy of newly synthesized compounds. For instance, fluoroquinolones (such as norfloxacin and lomefloxacin) were tested against Philasterides dicentrarchi .

Antimicrobial Potential Evaluation

Quinoline derivatives, including DCPQ analogs, have been synthesized and evaluated for their antimicrobial potential. These compounds were tested against various bacterial strains, such as Vibrio cholerae, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .

Seed Disinfectant and Organic Catalyst

Another related compound, 2,3-dichloro-1,4-naphthoquinone , finds applications as a seed disinfectant, organic catalyst, and additive in dye binders. It also helps control blue-green algae in ponds, lakes, and swimming pools .

Synthesis of Indole Derivatives

DCPQ derivatives play a role in the synthesis of indole derivatives. For example, the Fischer indole synthesis involving DCPQ-related intermediates leads to optically active cyclohexanone and phenylhydrazine hydrochloride. These steps contribute to the formation of tricyclic indoles and azepinoindoles .

properties

IUPAC Name

6,8-dichloro-1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYZVAXKANCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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